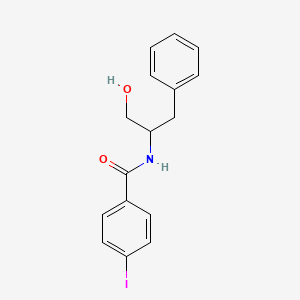

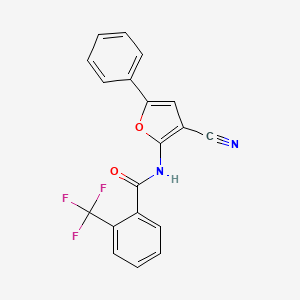

N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide

Übersicht

Beschreibung

“N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide” is a chemical compound with the molecular formula C16H17NO2 . It has a molecular weight of 255.31200 and a density of 1.153g/cm3 . It is also known as Valsartan benzyl ester or Valsartan related compound C .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide” can be determined by single-crystal X-ray diffractometry . The carbonyl and thiocarbonyl moieties point in approximately .Chemical Reactions Analysis

Benzamides, including “N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide”, are widely used in enantioselective synthesis . They are involved in various reactions such as nitro-Mannich reactions, the aza-Henry reaction, and Michael addition .Physical And Chemical Properties Analysis

“N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide” has a boiling point of 513.1ºC at 760mmHg . Its exact mass is 255.12600, and it has a LogP value of 2.41090 . The melting point is not available .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity and Biological Relevance

Hydroxycinnamates, structurally related to N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide, demonstrate significant antioxidant activities both in vitro and in vivo. These compounds are present in various food groups and exhibit their antioxidant properties by scavenging different types of radicals and acting as chain-breaking antioxidants. Structural effects significantly influence the potency of their antioxidant activity. This insight suggests a potential application of N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide in exploring antioxidant capabilities and designing derivatives for enhanced biological activities (Shahidi & Chandrasekara, 2010).

Environmental Persistence and Toxicity of Related Compounds

Parabens, sharing a similar structural motif with hydroxybenzamides, are extensively used in consumer products leading to environmental exposure. Studies on parabens reveal their persistence in aquatic environments and potential endocrine-disrupting effects. This environmental footprint underscores the importance of assessing the fate, behavior, and biodegradation pathways of N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide and its analogs, to mitigate potential environmental and health impacts (Haman et al., 2015).

Exploration of Countercurrent Separation Techniques

The purification of phenylethanoid glycosides and iridoids demonstrates the application of countercurrent separation (CCS) techniques in isolating water-soluble secondary metabolites. Given the structural similarity, N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide and its derivatives could benefit from CCS methods for efficient separation and purification, enhancing the exploration of their biological activities (Luca et al., 2019).

Advanced Oxidation Processes for Degradation Studies

Advanced oxidation processes (AOPs) are pivotal in the degradation of recalcitrant compounds in the environment. The study on acetaminophen degradation by AOPs, leading to various by-products and elucidating degradation pathways, can serve as a model for investigating the degradation mechanisms of N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide. Understanding these pathways is crucial for assessing environmental impact and designing strategies for the removal of such compounds from wastewater (Qutob et al., 2022).

Wirkmechanismus

Safety and Hazards

The safety information for “N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Eigenschaften

IUPAC Name |

N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIUQNMQPPNTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224923 | |

| Record name | N-[1-(Hydroxymethyl)-2-phenylethyl]-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide | |

CAS RN |

478040-52-7 | |

| Record name | N-[1-(Hydroxymethyl)-2-phenylethyl]-4-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478040-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(Hydroxymethyl)-2-phenylethyl]-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B3140666.png)

![N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-N-[(2,3-dichlorobenzoyl)oxy]amine](/img/structure/B3140674.png)

![Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B3140694.png)

![Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate](/img/structure/B3140699.png)

![N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B3140705.png)

![5-[2-[2-[1-(4-Methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3140711.png)

![2-[2-(1-Phenylimidazol-2-yl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B3140715.png)

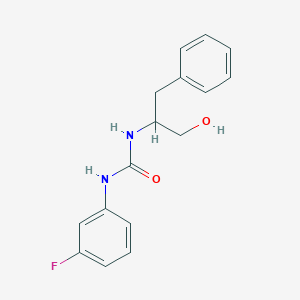

![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3140735.png)